molecular formula C10H7ClO B2656800 2-(4-Chlorophenyl)furan CAS No. 17221-37-3

2-(4-Chlorophenyl)furan

Cat. No.: B2656800
CAS No.: 17221-37-3
M. Wt: 178.62
InChI Key: VKGLKWKQBWOENE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)furan is an organic compound with the molecular formula C10H7ClO. It consists of a furan ring substituted with a 4-chlorophenyl group.

Scientific Research Applications

2-(4-Chlorophenyl)furan has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “2-(4-Chlorophenyl)ethylamine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Furan derivatives, including “2-(4-Chlorophenyl)furan”, have potential for further exploration due to their diverse biological activities . They could be investigated for new therapeutic possibilities, and their synthesis methods could be optimized for better yields and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, a facile, efficient, and metal-free one-flask approach to diversely substituted furans from easily accessible 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported . This protocol integrates three steps of cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask to give products in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)furan: Similar in structure but with a bromine atom instead of chlorine.

    2-(4-Methylphenyl)furan: Contains a methyl group instead of chlorine.

    2-(4-Nitrophenyl)furan: Contains a nitro group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)furan is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(4-chlorophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLKWKQBWOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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